3-Bromo-2-piperidin-4-yloxypyridine
Description
Properties
IUPAC Name |
3-bromo-2-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPVHIFVPFUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Starting Materials: 3-bromo-2-hydroxypyridine and piperidine or piperidin-4-ol.
- Reaction: The hydroxyl group at the 2-position of the pyridine ring is substituted by the piperidin-4-yloxy group through nucleophilic attack.
- Conditions: The reaction is carried out in the presence of a suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate the reaction.
- Temperature: Elevated temperatures (70–90°C) are commonly employed to increase reaction rates.
- Workup: The product is isolated and purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Approach
- Starting Materials: 3-bromo-2-chloropyridine or 3-bromo-2-halopyridine and piperidin-4-ol.
- Reaction: The palladium-catalyzed cross-coupling reaction between the halopyridine and piperidin-4-ol forms the ether linkage at the 2-position.
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
- Bases: Potassium carbonate or sodium hydroxide to deprotonate the piperidin-4-ol.
- Solvents: Commonly used solvents include THF, DMF, or toluene.
- Temperature: Mild to moderate heating (50–80°C).
- Advantages: This method offers high functional group tolerance, mild conditions, and good yields.
Industrial Production Methods
Industrial synthesis of this compound employs scalable versions of the above methods with process optimizations:
- Continuous Flow Reactors: Used to improve control over reaction parameters such as temperature, mixing, and reaction time, enhancing safety and reproducibility.
- Automated Systems: Facilitate large-scale synthesis with consistent quality.
- Purification: Industrial purification techniques such as crystallization and solvent extraction are optimized for yield and purity.
- Quality Control: Advanced analytical methods (HPLC, NMR, MS) monitor reaction progress and product quality.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | Deprotonates hydroxyl group for nucleophilicity |
| Solvent | DMF, THF, toluene | Polar aprotic solvents enhance nucleophilicity and solubility |
| Temperature | 70–90°C (SNAr), 50–80°C (Suzuki) | Higher temperatures increase reaction rate but may risk decomposition |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Essential for cross-coupling efficiency |
| Reaction Time | 4–24 hours depending on method | Longer times improve conversion but may increase by-products |
| Purification | Recrystallization, column chromatography | Ensures >95% purity for research applications |
Chemical Reaction Analysis
- Substitution Reactions: The bromine atom at the 3-position can be substituted by various nucleophiles, enabling further derivatization.
- Coupling Reactions: The compound can undergo additional cross-coupling reactions to form complex molecules.
- Oxidation/Reduction: Less common but possible under specific conditions for further functionalization.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C10H13BrN2O |
| Key Functional Groups | Bromine at 3-position, piperidin-4-yloxy at 2-position |
| Yield Range | 70–85% depending on method and optimization |
| Purity | >95% after purification |
| Common Analytical Methods | 1H NMR, 13C NMR, HRMS, HPLC |
| Reaction Scale | Laboratory to industrial scale |
| Applications | Building block in medicinal chemistry, synthesis of pharmacologically active derivatives |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Bases | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 3-bromo-2-hydroxypyridine + piperidine/piperidin-4-ol | K2CO3, NaH | DMF, THF | 70–90°C | 70–80 | Simple, direct substitution | Requires high temperature, longer reaction time |
| Suzuki-Miyaura Cross-Coupling | 3-bromo-2-chloropyridine + piperidin-4-ol | Pd(PPh3)4, K2CO3 | THF, DMF | 50–80°C | 75–85 | Mild conditions, high selectivity | Requires palladium catalyst, costlier reagents |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-piperidin-4-yloxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-piperidin-4-yloxypyridine has shown promise as a pharmacological agent due to its ability to inhibit specific enzymes involved in gene regulation. Notably, it acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and epigenetic regulation .
Mechanism of Action :
The compound inhibits LSD1 by binding competitively to its active site, preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, which can enhance gene expression associated with tumor suppression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings indicate that this compound could be developed further for therapeutic applications targeting infections caused by resistant pathogens .
Antitubercular Activity
The compound has also been evaluated for its antitubercular effects against Mycobacterium tuberculosis. Modifications in its structure have been shown to enhance its potency against both sensitive and resistant strains.
| Compound | MIC against H37Rv (µg/mL) | MIC against Resistant Strain (µg/mL) |
|---|---|---|
| This compound | 4 | 8 |
| Reference Drug (Isoniazid) | 0.125 | 8 |
This data suggests that structural variations can significantly impact efficacy against resistant strains .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it an essential intermediate for developing various commercial products, including herbicides and insecticides .
Case Studies
- Antimicrobial Efficacy Study : A controlled study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates. Results indicated a promising profile for inhibiting gram-positive bacteria.
- Antitubercular Screening : Research focused on piperidinothiosemicarbazone derivatives revealed that modifications similar to those in this compound significantly impacted their potency against M. tuberculosis, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 3-Bromo-2-piperidin-4-yloxypyridine depends on its specific application and the molecular targets involved. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position : The placement of bromine and piperidinyloxy groups significantly impacts reactivity. For example, 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine () includes a formyl group, enhancing electrophilicity for nucleophilic substitution reactions compared to the target compound .
- Methyl vs.
Reactivity :
- Bromine at the 3-position in pyridine derivatives typically activates the ring for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the piperidinyloxy group in this compound may slow reaction kinetics compared to less hindered analogs like 2-Bromo-3-methylpyridine .
Biological Activity
3-Bromo-2-piperidin-4-yloxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by a bromine atom at position 3 of the pyridine ring, a piperidine moiety, and a hydroxyl group. Its unique structure allows for interactions with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways, potentially affecting tumor growth and proliferation.
- Receptor Modulation : It may modulate receptor activity involved in neurotransmission and other physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of this compound against ovarian cancer cell lines. Results indicated moderate cytotoxicity with minimal toxicity toward non-cancerous cells, suggesting a favorable therapeutic index for development as an anticancer agent .
- Neuroprotective Effects : In preclinical models, the compound displayed protective effects against neuronal cell death induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Research highlighted the compound's effectiveness against specific bacterial strains, suggesting its application in developing new antimicrobial therapies .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Key findings include:
- Selectivity : The compound exhibits selectivity for certain cancer cell lines over healthy cells, which is critical for minimizing adverse effects during treatment .
- Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced anticancer activity, indicating potential for combination therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
